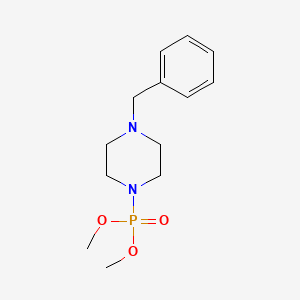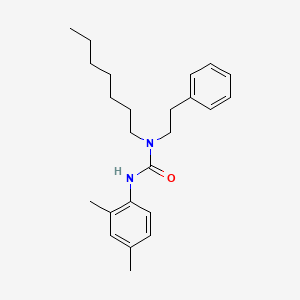
N'-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea typically involves the reaction of 2,4-dimethylphenyl isocyanate with heptylamine and 2-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-Dimethylphenyl isocyanate+Heptylamine+2-Phenylethylamine→N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced carbonyl groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diethyl-N’-phenylurea: Similar structure but with different alkyl groups.
N,N’-Diphenylurea: Contains two phenyl groups instead of a heptyl and a phenylethyl group.
N,N’-Dimethyl-N’-phenylurea: Features methyl groups instead of heptyl and phenylethyl groups.
Uniqueness
N’-(2,4-Dimethylphenyl)-N-heptyl-N-(2-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88468-04-6 |
|---|---|
Molekularformel |
C24H34N2O |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
3-(2,4-dimethylphenyl)-1-heptyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C24H34N2O/c1-4-5-6-7-11-17-26(18-16-22-12-9-8-10-13-22)24(27)25-23-15-14-20(2)19-21(23)3/h8-10,12-15,19H,4-7,11,16-18H2,1-3H3,(H,25,27) |
InChI-Schlüssel |
HWQPTLQLYWWQJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CCC1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


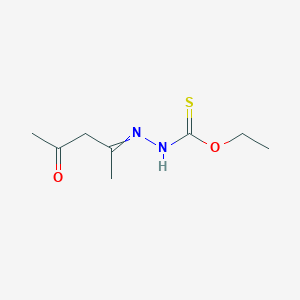
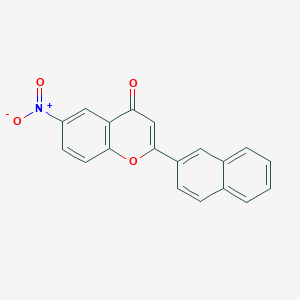
![4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole](/img/structure/B14379067.png)
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
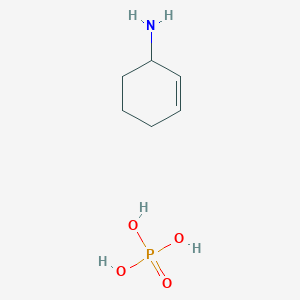
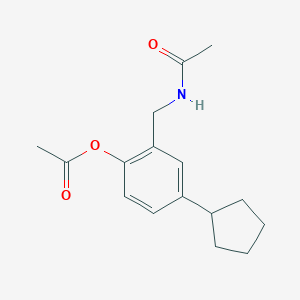
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
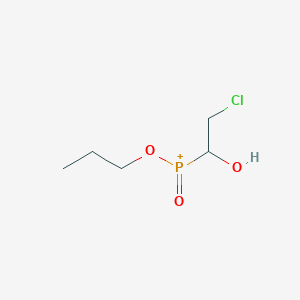
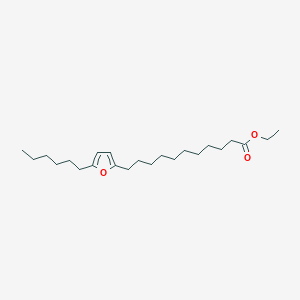
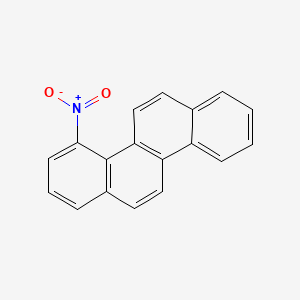
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
